molecular formula C17H11ClN2O2S B2660216 2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681156-47-8

2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No. B2660216
CAS RN: 681156-47-8
M. Wt: 342.8
InChI Key: HBXILDHVNPYSBQ-UHFFFAOYSA-N
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Description

“2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” is a complex organic compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . The compound also contains a chromene ring, which is a three-ring system with one oxygen atom . Thiazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . Similarly, chromenes are found in natural compounds such as antibiotics, alkaloids, and iridoids, and have shown cytotoxic, anticancer, antifungal, antimicrobial, mutagenicity, and antibacterial activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel four-fused ring heterocyclic system was synthesized via three-component reactions of [1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, aromatic aldehyde, and 1,3-cyclohexanediones . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” can be confirmed by spectroanalytical data such as NMR and IR . The presence of the thiazole and chromene rings can be confirmed by the characteristic peaks in the NMR and IR spectra .


Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” could be complex due to the presence of multiple reactive sites on the thiazole and chromene rings. The reactivity of these rings can be influenced by the substituents present on them .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” can be inferred from its molecular structure. For instance, the presence of the chlorine atom could be confirmed by an isotopic peak in the mass spectrum . The NMR and IR spectra can provide information about the types of bonds and functional groups present in the molecule .

Future Directions

The future research on “2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide” could focus on exploring its biological activities in more detail, optimizing its synthesis, and investigating its mechanism of action. Given the wide range of biological activities exhibited by thiazoles and chromenes, this compound could potentially be developed into a potent pharmaceutical agent .

properties

IUPAC Name

2-chloro-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2S/c18-12-7-3-1-5-10(12)16(21)20-17-19-15-11-6-2-4-8-13(11)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXILDHVNPYSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

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